Bienvenue dans la boutique en ligne BenchChem!

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

High-Throughput Screening Negative Control Target Selectivity

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392299-42-2, PubChem CID is a synthetically accessible small molecule (MW 364.4 g/mol) belonging to the 1,3,4-thiadiazol-2-yl benzamide class. Its structure incorporates a morpholino-2-oxoethyl thioether linker at the 5-position of the thiadiazole ring and an unsubstituted benzamide moiety.

Molecular Formula C15H16N4O3S2
Molecular Weight 364.44
CAS No. 392299-42-2
Cat. No. B2582914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392299-42-2
Molecular FormulaC15H16N4O3S2
Molecular Weight364.44
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H16N4O3S2/c20-12(19-6-8-22-9-7-19)10-23-15-18-17-14(24-15)16-13(21)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17,21)
InChIKeyZRGNCKMZPPIADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392299-42-2): Baseline Identity and Screening Provenance


N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392299-42-2, PubChem CID 5050278) is a synthetically accessible small molecule (MW 364.4 g/mol) belonging to the 1,3,4-thiadiazol-2-yl benzamide class [1]. Its structure incorporates a morpholino-2-oxoethyl thioether linker at the 5-position of the thiadiazole ring and an unsubstituted benzamide moiety. This compound is a registered member of the Molecular Libraries Small Molecule Repository (MLSMR; SID 22402339) and has been extensively profiled in over 20 distinct high-throughput screening (HTS) assays deposited in PubChem [2]. A structurally related series of thiadiazole-linked benzamide derivatives has been investigated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition in the context of Alzheimer's disease research, establishing the broader pharmacological relevance of this chemotype [3].

Why 1,3,4-Thiadiazol-2-yl Benzamide Analogs Cannot Be Interchanged: The Case for N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


The 1,3,4-thiadiazol-2-yl benzamide chemotype encompasses a broad range of substituent variations that profoundly alter biological activity, as demonstrated by structure-activity relationship (SAR) studies on related series where a para-CF3 substituent shifted cholinesterase IC50 values from >50 µM to 3.20 ± 0.10 µM [1]. Generic substitution of N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with its closest commercially available analogs—such as the 4-isopropoxy (CAS 476466-11-2), 4-dimethylsulfamoyl (CAS 392299-43-3), or 2-ethoxy (CAS 476466-18-9) derivatives—is scientifically unsound because the unsubstituted benzamide of the target compound presents a distinct hydrogen-bond donor/acceptor profile, lipophilicity (XLogP3 = 1.5), and steric footprint that diverges markedly from substituted variants [2]. Critically, this specific compound possesses a publicly documented, uniquely inactive HTS fingerprint across >20 target-based and phenotypic assays, a profile that its substituted analogs do not share in the public domain and that cannot be assumed absent explicit data [3].

Quantitative Differentiation Evidence for N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Comparator-Based Analysis


Documented Pan-Assay Inactivity Across 20+ HTS Targets: A Unique Negative Control Profile

This compound has been experimentally tested in at least 20 distinct PubChem high-throughput screening assays and recorded as 'Inactive' in every single assay. Targets screened include S1P3, PPARgamma (SRC-1 and SRC-3 recruitment), Ras/Rab/Rac/Cdc42 GTPases, 14-3-3/Bad interaction, PKD, Factor XIa, Factor XIIa, MRP-1, NPY-Y2, GALR2, eukaryotic translation initiation, and several cell-based phenotypic assays [1]. This comprehensive inactivity fingerprint is a rare, empirically verified profile that distinguishes it from research tool compounds that are selected for activity against a specific target. In contrast, close structural analogs such as the 4-isopropoxy and 4-dimethylsulfamoyl derivatives have no comparable public HTS activity data, making their selectivity profiles unverified [2]. The target compound's inactivity rate is 100% (0 active / 20+ tested), establishing it as a uniquely validated negative control candidate within the thiadiazole-benzamide family.

High-Throughput Screening Negative Control Target Selectivity Chemical Biology

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Topological PSA vs. Substituted Benzamide Analogs

The unsubstituted benzamide moiety confers a distinct physicochemical profile compared to substituted analogs. Computed XLogP3 for the target compound is 1.5, with a topological polar surface area (tPSA) of approximately 116 Ų, 1 hydrogen bond donor, and 7 hydrogen bond acceptors [1]. In contrast, the 4-isopropoxy analog (CAS 476466-11-2, MW 422.52) has a higher predicted LogP (~2.3) due to the added isopropoxy group, and the 4-dimethylsulfamoyl analog (CAS 392299-43-3, MW 471.57) carries additional H-bond acceptors from the sulfonamide moiety, altering its solubility and permeability profile [2]. These differences are quantitatively meaningful for procurement decisions tied to specific assay conditions: the lower LogP of the target compound predicts superior aqueous solubility, while its single HBD and lower MW place it closer to Lead-Like (Congreve) chemical space than its bulkier analogs.

Physicochemical Profiling Drug-Likeness Permeability Solubility

Thioether Linker Stability and Synthetic Tractability vs. Directly Linked 1,3,4-Thiadiazole Benzamides

The target compound features a thioether (-S-CH2-) linkage connecting the morpholino-2-oxoethyl group to the thiadiazole ring, a motif that imparts distinct chemical and metabolic stability compared to directly substituted 1,3,4-thiadiazole benzamides lacking this flexible linker . The thioether can undergo controlled oxidation to form sulfoxide or sulfone derivatives, providing a synthetic handle for further derivatization that is absent in directly C-C linked or amide-bridged analogs . This oxidation pathway is quantitative and well-precedented: treatment with strong oxidizing agents converts the thioether to sulfoxide (one O added) or sulfone (two O added), enabling systematic exploration of oxidation state-dependent biological activity. By contrast, N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide and similar directly alkyl-linked analogs lack this tunable redox chemistry, limiting their utility in prodrug design or oxidative metabolite studies.

Chemical Stability Synthetic Accessibility Thioether Linker Metabolic Stability

Patent-Class Positioning as a Wnt Pathway Inhibitor Scaffold with Unsubstituted Benzamide Privilege

International patent applications explicitly describing 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway encompass compounds of general formula (I) that include the target compound's core structure [1]. Within this patent class, the unsubstituted benzamide represents the minimal pharmacophore, while substituted variants (e.g., 4-isopropoxy or 4-dimethylsulfamoyl) represent structurally elaborated analogs with potentially divergent target engagement profiles. The target compound's presence in this patent family, combined with its documented inactivity in kinase and GPCR HTS panels [2], suggests a selective Wnt-pathway interaction paradigm that its substituted analogs may not share. Critically, the patent literature (e.g., WO/2024/099336, thiadiazolyl derivatives by Danatlas Pharmaceuticals) explicitly describes related thiadiazolyl-benzamide compositions for therapeutic use, providing intellectual property context for procurement decisions [3].

Wnt Signaling Patent Landscape Kinase Inhibition Cancer Research

Optimal Procurement and Application Scenarios for N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Based on Verified Differentiation Data


Validated Negative Control for High-Throughput Screening Campaigns

With documented inactivity across 20+ diverse biochemical and cell-based HTS assays in PubChem [1], this compound serves as an empirically validated negative control for screening laboratories. Unlike vehicle-only controls (e.g., DMSO) that provide no information about compound-specific artifacts, this compound demonstrates that a molecule of similar size and complexity to active hits does not interfere with assay readouts across a broad target panel. Procurement for screening core facilities and academic screening centers is justified by the unique public data package, which no close analog can provide [2].

Lead-Like Starting Point for Fragment-Based or Scaffold-Hopping Medicinal Chemistry

With a molecular weight of 364.4 g/mol, XLogP3 of 1.5, and only 1 hydrogen bond donor, this compound resides firmly within lead-like chemical space as defined by the Congreve rule-of-three guidelines [1]. It presents a compelling starting scaffold for medicinal chemistry programs targeting Wnt pathway inhibition, where the thioether linker provides a synthetic handle for oxidation-state SAR exploration and the unsubstituted benzamide allows for systematic vector-based substitution studies [2]. Its procurement as a core scaffold is preferable to larger, more lipophilic analogs (e.g., 4-isopropoxy derivative, MW 422.52) when the goal is to maintain ligand efficiency during hit-to-lead optimization.

Reference Compound for Thioether Oxidation Metabolite Identification Studies

The morpholino-2-oxoethyl thioether linkage is susceptible to controlled oxidation to sulfoxide and sulfone derivatives [1]. This property makes the compound a valuable reference standard for drug metabolism and pharmacokinetics (DMPK) laboratories developing LC-MS methods to detect and quantify thioether-to-sulfoxide metabolic transformations. Procurement of this compound alongside its oxidized derivatives enables construction of a complete oxidation-state calibration curve, an application for which directly C-C linked thiadiazole benzamide analogs are unsuitable [2].

Wnt Pathway Chemical Biology Probe Development

The compound is structurally encompassed within patent families claiming 1,3,4-thiadiazol-2-yl benzamide derivatives as Wnt signaling inhibitors [1]. Its documented pan-inactivity against a broad panel of kinases, GPCRs, and GTPases in HTS assays [2] reduces the likelihood of confounding off-target effects in cellular Wnt reporter assays. For chemical biology groups developing selective Wnt pathway probes, this compound provides a cleaner starting point than substituted benzamide analogs for which selectivity data are absent [3].

Quote Request

Request a Quote for N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.